molecular formula C14H15NO B13586824 (1S)-1-(2-phenoxyphenyl)ethan-1-amine

(1S)-1-(2-phenoxyphenyl)ethan-1-amine

Cat. No.: B13586824
M. Wt: 213.27 g/mol
InChI Key: RCVUOJLMRKMBRS-NSHDSACASA-N
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Description

(1S)-1-(2-phenoxyphenyl)ethan-1-amine: is an organic compound that belongs to the class of amines. This compound is characterized by the presence of a phenoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety. The stereochemistry of the compound is denoted by the (1S) configuration, indicating the spatial arrangement of the atoms around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2-phenoxyphenyl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-phenoxybenzaldehyde with a suitable amine source under reductive amination conditions. The reaction typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the imine intermediate to the desired amine product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate catalytic hydrogenation techniques to achieve efficient reduction of the intermediate compounds.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2-phenoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group to form secondary or tertiary amines.

    Substitution: The phenoxy and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenoxy or phenyl derivatives.

Scientific Research Applications

(1S)-1-(2-phenoxyphenyl)ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(2-phenoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(2-phenoxyphenyl)ethan-1-amine: The enantiomer of the compound with a different spatial arrangement.

    2-phenoxyphenylamine: Lacks the ethanamine moiety.

    Phenoxyphenylmethanamine: Contains a methanamine group instead of ethanamine.

Uniqueness

(1S)-1-(2-phenoxyphenyl)ethan-1-amine is unique due to its specific stereochemistry and the presence of both phenoxy and phenyl groups. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

(1S)-1-(2-phenoxyphenyl)ethanamine

InChI

InChI=1S/C14H15NO/c1-11(15)13-9-5-6-10-14(13)16-12-7-3-2-4-8-12/h2-11H,15H2,1H3/t11-/m0/s1

InChI Key

RCVUOJLMRKMBRS-NSHDSACASA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1OC2=CC=CC=C2)N

Canonical SMILES

CC(C1=CC=CC=C1OC2=CC=CC=C2)N

Origin of Product

United States

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